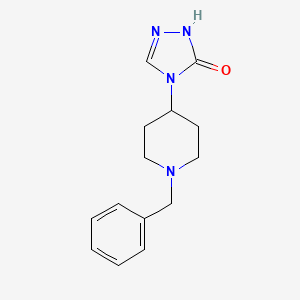

4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as acylation and debenzylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties such as density, boiling point, vapor pressure, and others could be predicted or measured .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antifungal Agents : The synthesis of novel series of 1,2,4-triazines, possessing triazole and piperidine rings, has shown promising in vitro antifungal activity. Notably, compounds in this series have shown to be equipotent to miconazole against Candida albicans, Aspergillus niger, and Cryptococcus neoformans, highlighting their potential as antifungal agents (Sangshetti & Shinde, 2010).

Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007).

Anticancer Screening : Benzothiazole-piperazine-1,2,3-triazole hybrids have been synthesized and screened for their antiproliferative inhibition potency against various human cancer cell lines. The study found that the majority of the synthesized compounds demonstrated moderate to potent activity, suggesting their potential use in anticancer therapies (Aouad et al., 2018).

Ligand Design for Dopamine Receptors : Research has identified 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles as high-affinity ligands for the human dopamine D4 receptor, offering insights into the development of selective and orally bioavailable hD4 ligands. This work emphasizes the potential for designing new therapeutic agents targeting dopamine receptors (Collins et al., 1998).

Synthesis of Piperidinyl-Triazoles : A convenient synthesis method for 3- and 4-(1H-azol-1-yl)piperidines has been developed, highlighting the versatility of azoles (including triazoles) with bromopyridines and subsequent reduction, showing the method's potential in generating novel compounds with significant biological activities (Shevchuk et al., 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients.

Biochemical Pathways

The compound likely affects the amyloidogenic pathway , which leads to the production of beta-amyloid peptide . By interacting with Beta-secretase 1, the compound could disrupt this pathway, reducing the production of beta-amyloid peptide and potentially alleviating the symptoms of Alzheimer’s disease.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential ability to reduce the production of beta-amyloid peptide . This could result in a decrease in the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1-benzylpiperidin-4-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c19-14-16-15-11-18(14)13-6-8-17(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJWNGVKLSGXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NNC2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2888591.png)

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2888592.png)

![1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol](/img/structure/B2888596.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)

![N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B2888598.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)

![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2888606.png)